molecular formula C24H27NO2 B3742418 N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine

N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine

Cat. No.: B3742418
M. Wt: 361.5 g/mol
InChI Key: HHXYQWUTMYGPMT-UHFFFAOYSA-N
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Description

“N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine” is a compound that has been studied for its potential use in molecular imaging . It is known to have a high affinity for peripheral-type benzodiazepine receptors (PBR), also known as translocator proteins (TSPO), which are found in the brain and peripheral tissues .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, [11C]DAA1106, a compound with a similar structure, was synthesized by alkylation of the desmethyl precursor with 11C-labeled methyl iodide .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes a benzyl group, a dimethoxybenzyl group, and a phenylethanamine group .


Chemical Reactions Analysis

The compound has been used as a selective agonist for studying PBRs in the central nervous system . It has been reported to have a higher affinity for PBRs in mitochondrial fractions of rat and monkey brains than PK11195 .

Mechanism of Action

The compound’s action involves binding to PBRs, which are found in the brain and peripheral tissues . PBRs have been studied in vivo using positron emission tomography (PET) for non-invasive studies of microglia and macrophage activation in the brain, lung, and heart .

Future Directions

The future directions for the study of “N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine” and similar compounds could involve further exploration of their potential use in molecular imaging . Their high affinity for PBRs makes them promising candidates for studying various diseases, including neurodegenerative diseases and epilepsy .

Properties

IUPAC Name

N-benzyl-N-[(2,5-dimethoxyphenyl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-26-23-13-14-24(27-2)22(17-23)19-25(18-21-11-7-4-8-12-21)16-15-20-9-5-3-6-10-20/h3-14,17H,15-16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYQWUTMYGPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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